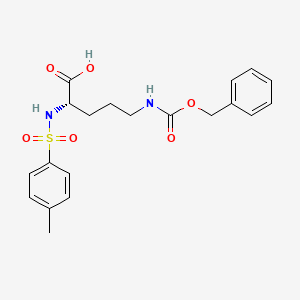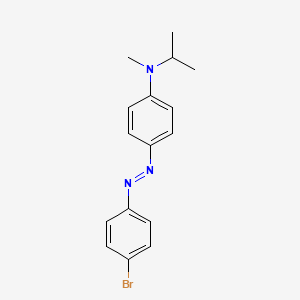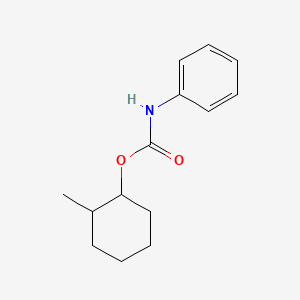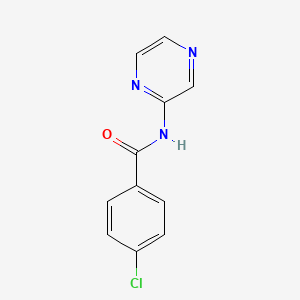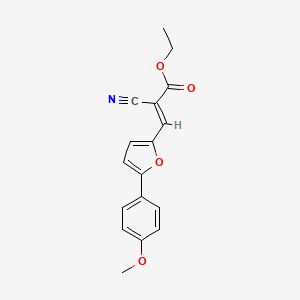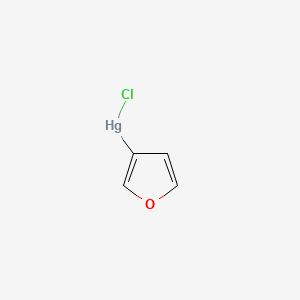
N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features multiple functional groups, including amides and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The starting materials often include anthracene derivatives and trimethoxybenzoyl chloride. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as Lewis acids or bases to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism by which N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Such as apoptosis or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene derivatives: Compounds with similar anthracene cores but different substituents.
Trimethoxybenzoyl compounds: Molecules featuring the trimethoxybenzoyl group.
Amides: Other amide-containing compounds with varying side chains.
Uniqueness
N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups and the potential for diverse chemical reactivity and applications.
Propriétés
Numéro CAS |
882864-38-2 |
|---|---|
Formule moléculaire |
C34H30N2O10 |
Poids moléculaire |
626.6 g/mol |
Nom IUPAC |
N-[9,10-dioxo-6-[(3,4,5-trimethoxybenzoyl)amino]anthracen-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C34H30N2O10/c1-41-25-11-17(12-26(42-2)31(25)45-5)33(39)35-19-7-9-21-23(15-19)29(37)22-10-8-20(16-24(22)30(21)38)36-34(40)18-13-27(43-3)32(46-6)28(14-18)44-4/h7-16H,1-6H3,(H,35,39)(H,36,40) |
Clé InChI |
JIBOMNMMNQJHTC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)

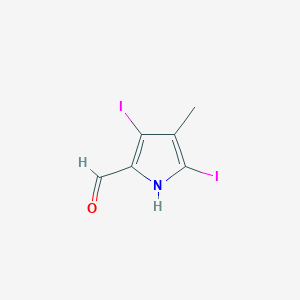
![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)
